2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride
CAS No.: 72761-90-1
Cat. No.: VC7867097
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72761-90-1 |
|---|---|
| Molecular Formula | C9H11Cl2NO2 |
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methylamino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H |
| Standard InChI Key | OKODVZBJUNRGNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is 2-[(3-chlorophenyl)methylamino]acetic acid hydrochloride . Its structure consists of a 3-chlorophenyl group linked via a methylamino bridge to an acetic acid moiety, with a hydrochloride counterion (Fig. 1). The molecular formula reflects the incorporation of two chlorine atoms—one in the aromatic ring and another from the hydrochloride salt .
Table 1: Key Identifiers and Synonyms
| Property | Value | Source |
|---|---|---|
| CAS Number | 72761-90-1 | |
| Molecular Weight | 236.09 g/mol | |
| SMILES | C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl | |
| InChIKey | OKODVZBJUNRGNB-UHFFFAOYSA-N | |
| Synonyms | (3-Chlorobenzyl)glycine hydrochloride |
Structural Analysis
The compound’s 2D structure (Fig. 1a) features a planar 3-chlorophenyl ring connected to a glycine backbone via a methylamino group. The hydrochloride salt stabilizes the amino group through protonation, enhancing solubility in polar solvents . Computational models suggest a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization .
Synthesis and Manufacturing
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaOH, H₂O, 80°C | Alkylation of glycine |
| 2 | HCl (gaseous), Ethanol | Protonation to form hydrochloride |
Purification and Characterization
Purification likely involves recrystallization from ethanol or aqueous solutions. Characterization via NMR and mass spectrometry would confirm the structure, though spectral data are absent in available literature .
Physical and Chemical Properties
Table 3: Reported Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Not reported | |
| Melting Point | Not available | |
| Solubility | Presumed polar solvents | |
| Stability | Stable under storage |
The compound’s hydrochloride salt likely enhances water solubility compared to the free base. Decomposition at elevated temperatures may release hydrogen chloride (HCl), carbon monoxide, and nitrogen oxides .
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move to fresh air; seek medical attention |
| Skin Contact | Wash with water for 15 minutes |
| Eye Contact | Flush with water for 15 minutes |
| Ingestion | Rinse mouth; consult a physician |
Toxicological Profile
No acute toxicity, carcinogenicity, or mutagenicity data are available . Chronic exposure risks remain unstudied, necessitating caution in prolonged use.
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, necessitating adherence to precautionary disposal practices to prevent environmental release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume